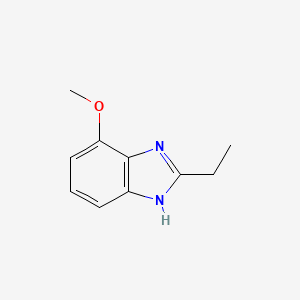

![molecular formula C15H16N2O3 B570635 3-[(6-acetyl-2-naphthalenyl)amino]Alanine CAS No. 1313516-26-5](/img/structure/B570635.png)

3-[(6-acetyl-2-naphthalenyl)amino]Alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

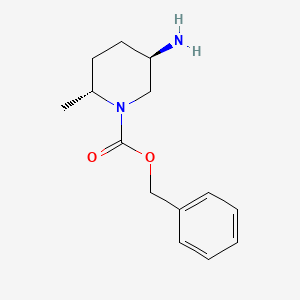

3-[(6-acetyl-2-naphthalenyl)amino]Alanine is a chemical compound with the molecular formula C15H16N2O3 . It is used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid .

Synthesis Analysis

The compound is used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid . The synthesis process was described in a research paper .Molecular Structure Analysis

The molecular formula of this compound is C15H16N2O3 . The molecular weight is 272.29914 .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 556.9±50.0 °C and the predicted density is 1.320±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities of Cholecystokinin Analogues : This study explored the synthesis of acetyl derivatives of ethyl esters of 3-(1-naphthyl)- d,l -alanine and 3-(2-naphthyl)- d,l -alanine. The l enantiomers of these amino acids were incorporated into the sequence of cholecystokinin, replacing tryptophan. These analogues were found to act as full agonists with reduced potencies on rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).

Synthesis of Specifically Labeled Peptides : This research focused on the synthesis of the unnatural labeled amino acid N-acetyl-D-3-(2-naphthyl)-[2,3-3H] alanine, which was used in the microscale solution phase synthesis of the labeled LHRH antagonist. The paper discusses the chiral synthesis of labeled amino acids as a strategy for the general synthesis of labeled peptides (Parnes & Shelton, 1986).

Synthesis and Biological Activity of Hydrophobic Superagonist Analogues of Luteinizing Hormone-Releasing Hormone : This study investigated the effect of increased hydrophobicity at position 6 of LH-RH by incorporating a series of very hydrophobic, unnatural D-amino acids. Among these, [6-(3-(2-naphthyl)-D-alanine)]LH-RH was noted to be one of the most potent LH-RH agonist analogues (Nestor et al., 1982).

Adding L-3-(2-Naphthyl)alanine to the Genetic Code of E. coli : This research demonstrated the site-specific incorporation of the unnatural amino acid L-3-(2-naphthyl)alanine into proteins in Escherichia coli, using an orthogonal aminoacyl-tRNA synthetase. This methodology expanded the genetic code to include amino acids beyond the common 20, providing an opportunity to enhance protein function (Wang, Brock, & Schultz, 2002).

Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids : This paper described the use of unnatural amino acids, particularly synthetic α-amino acids, for drug discovery research, focusing on D,L-3-(2-naphthyl)-alanine. The study demonstrated how a multi-enzymatic redox system can be employed for the production of L-3-(2-naphthyl)alanine with good yield and excellent enantiomeric excess (D’Arrigo & Tessaro, 2012).

Mecanismo De Acción

L-ANAP, also known as (2S)-3-[(6-Acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a genetically encodable and polarity-sensitive fluorescent unnatural amino acid (Uaa) . It has been used in various studies to investigate the conformational dynamics of proteins .

Target of Action

L-ANAP is primarily used to probe conformational rearrangements in soluble and membrane proteins . It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase .

Mode of Action

L-ANAP acts as a FRET donor in transition metal ion fluorescence resonance energy transfer (tmFRET) approaches . It interacts with its targets, allowing researchers to investigate the conformational dynamics of proteins at neutral and acidic pH .

Biochemical Pathways

L-ANAP is involved in the study of biochemical pathways related to protein conformational changes. For example, it has been used to investigate the activation pathway of human HV1 channels and the dynamics of acid-sensing ion channels .

Result of Action

The incorporation of L-ANAP into proteins allows for the investigation of conformational changes in proteins. For example, it has been used to reveal differences in heterogeneity in the apo and holo conformational states of maltose-binding protein . It has also been used to study the dynamics of acid-sensing ion channels .

Action Environment

The action of L-ANAP is influenced by the environment in which it is used. For instance, its fluorescence properties can be affected by the polarity of the surrounding environment . Additionally, its utility in tmFRET experiments suggests that it may be sensitive to changes in the local concentration of transition metal ions .

Análisis Bioquímico

Biochemical Properties

L-ANAP plays a significant role in biochemical reactions. It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase . This allows for the investigation of protein dynamics during channel activation . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of conformational changes within the extracellular and transmembrane domains .

Cellular Effects

The effects of L-ANAP on various types of cells and cellular processes are profound. For instance, it has been used to visualize the hepatitis C virus (HCV) core protein . The incorporation of L-ANAP does not disrupt core protein expression, stability, or cellular localization, suggesting its minimal interference with cellular function .

Molecular Mechanism

L-ANAP exerts its effects at the molecular level through several mechanisms. It is incorporated into proteins, allowing for the investigation of conformational changes during channel activation . This includes predicted conformational changes within the extracellular and transmembrane domains .

Temporal Effects in Laboratory Settings

It has been shown that the compound can be efficiently incorporated into proteins, allowing for the visualization of these proteins over time .

Transport and Distribution

The transport and distribution of L-ANAP within cells and tissues are largely dependent on its incorporation into proteins. Once incorporated, it can be transported and distributed throughout the cell, allowing for the visualization of the protein of interest .

Subcellular Localization

The subcellular localization of L-ANAP is determined by the protein into which it is incorporated. For instance, when incorporated into the HCV core protein, it has been shown to associate with cellular lipid droplets . This suggests that the subcellular localization of L-ANAP can vary depending on the protein of interest .

Propiedades

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCXMNMUMGDJG-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is L-ANAP and why is it useful in biological research?

A1: L-ANAP, or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a fluorescent unnatural amino acid (UAA). Unlike the 20 naturally occurring amino acids, UAAs like L-ANAP can be site-specifically incorporated into proteins using engineered tRNA/aminoacyl-tRNA synthetase pairs. [] This allows researchers to introduce unique functionalities, such as fluorescence, into proteins of interest. L-ANAP's fluorescence is sensitive to its surrounding environment, making it an excellent tool for studying protein conformational changes and interactions. [, , , ]

Q2: How has L-ANAP been used to study ion channels?

A2: L-ANAP has been particularly useful in studying the dynamics of KCNH voltage-gated potassium channels, specifically the hERG channel. These channels play crucial roles in neuronal and cardiac excitability and contain a cyclic nucleotide-binding homology domain (CNBHD). Researchers have incorporated L-ANAP into specific sites within the hERG channel and used fluorescence resonance energy transfer (FRET) to study the movement of the channel's intrinsic ligand relative to the CNBHD during voltage-dependent potentiation. [, , , ] This process, involving a rearrangement of the channel's eag domain and CNBHD, is critical for the channel's function.

Q3: What are the advantages of using L-ANAP over other fluorescent probes?

A3: Traditional fluorescent labeling techniques often lack site-specificity and can interfere with protein function. L-ANAP overcomes these limitations through its genetic incorporation, ensuring the probe is introduced at a specific location within the protein. [, ] Furthermore, L-ANAP's fluorescence properties make it suitable for studying protein dynamics in living cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

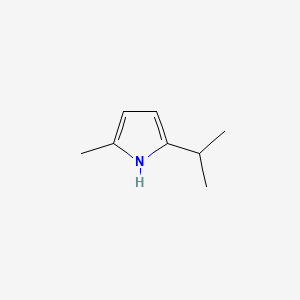

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

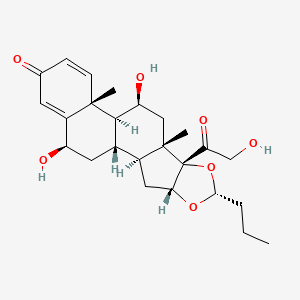

![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)

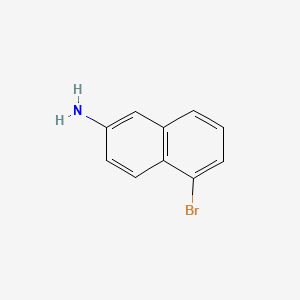

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)

![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)